molecular formula C22H18N4O2 B2384073 5-phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)isoxazole-3-carboxamide CAS No. 2034482-59-0

5-phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)isoxazole-3-carboxamide

Cat. No.: B2384073
CAS No.: 2034482-59-0
M. Wt: 370.412
InChI Key: XXUYQKCZHOPGEZ-UHFFFAOYSA-N
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Description

5-phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)isoxazole-3-carboxamide is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)isoxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring. The phenyl and pyrimidinyl groups are introduced through subsequent substitution reactions.

    Cycloaddition Reaction: A nitrile oxide is generated in situ from a hydroxylamine and an aldehyde, which then reacts with an alkyne to form the isoxazole ring.

    Substitution Reactions: The phenyl and pyrimidinyl groups are introduced through nucleophilic substitution reactions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition step and high-throughput screening for the substitution reactions to identify the most efficient catalysts and conditions.

Chemical Reactions Analysis

Types of Reactions

5-phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the isoxazole ring or the attached substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

5-phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)isoxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole Derivatives: Other isoxazole derivatives with similar structures may have comparable biological activities.

    Pyrimidine Derivatives: Compounds containing the pyrimidine ring, such as 2-phenylpyrimidine, may also exhibit similar properties.

Uniqueness

5-phenyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)isoxazole-3-carboxamide is unique due to the specific combination of the isoxazole and pyrimidine rings, which can result in distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various fields.

Properties

IUPAC Name

5-phenyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2/c27-22(19-13-20(28-26-19)17-7-3-1-4-8-17)23-12-11-16-14-24-21(25-15-16)18-9-5-2-6-10-18/h1-10,13-15H,11-12H2,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUYQKCZHOPGEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCC3=CN=C(N=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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